molecular formula C9H11NO3 B12101937 5-Amino-4-methoxy-2-methylbenzoic acid

5-Amino-4-methoxy-2-methylbenzoic acid

Cat. No.: B12101937
M. Wt: 181.19 g/mol
InChI Key: SKPRIILLFUULSJ-UHFFFAOYSA-N
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Description

5-Amino-4-methoxy-2-methylbenzoic acid is an aromatic compound with the molecular formula C9H11NO3. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methoxy-2-methylbenzoic acid typically involves the nitration of 4-methoxy-2-methylbenzoic acid followed by reduction. The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced to the amino derivative using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, sulfonyl chlorides, nitrating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

  • 5-Amino-2-methoxy-4-methylbenzoic acid
  • 4-Methoxy-2-methylbenzoic acid
  • 2-Amino-5-methylbenzoic acid

Comparison: 5-Amino-4-methoxy-2-methylbenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applicationsSimilarly, 4-Methoxy-2-methylbenzoic acid and 2-Amino-5-methylbenzoic acid differ in their functional group placements, affecting their properties and applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-amino-4-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-8(13-2)7(10)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

SKPRIILLFUULSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N)OC

Origin of Product

United States

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